molecular formula C8H16N4S B14398261 4-Amino-5-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 86628-04-8

4-Amino-5-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B14398261
CAS No.: 86628-04-8
M. Wt: 200.31 g/mol
InChI Key: CGEHTOHWIQCMIH-UHFFFAOYSA-N
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Description

4-Amino-5-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate in the presence of ethanol under reflux conditions . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 4-amino-5-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its hexyl substituent, which imparts distinct physicochemical properties and enhances its biological activity compared to other similar compounds.

Properties

CAS No.

86628-04-8

Molecular Formula

C8H16N4S

Molecular Weight

200.31 g/mol

IUPAC Name

4-amino-3-hexyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H16N4S/c1-2-3-4-5-6-7-10-11-8(13)12(7)9/h2-6,9H2,1H3,(H,11,13)

InChI Key

CGEHTOHWIQCMIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NNC(=S)N1N

Origin of Product

United States

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